molecular formula C9H13Br3N2O2 B6179958 methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide CAS No. 2613384-86-2

methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide

Cat. No.: B6179958
CAS No.: 2613384-86-2
M. Wt: 420.9
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Description

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide is a chemical compound with the molecular formula C11H12Br2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a bromine atom on the pyridine ring and an amino group on the propanoate moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide typically involves the following steps:

  • Bromination: The starting material, 2-aminopyridine, undergoes bromination to introduce the bromine atom at the 6-position of the pyridine ring[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • Esterification: The brominated pyridine is then reacted with an appropriate carboxylic acid or its derivatives to form the ester group[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • Amination: The ester group is further reacted with an amine source to introduce the amino group[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • Dihydrobromination: Finally, the compound is treated with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The bromine atom can be reduced to form a hydrogen atom.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Nitro Derivatives: Resulting from the oxidation of the amino group.

  • Hydrogenated Derivatives: Resulting from the reduction of the bromine atom.

  • Substituted Derivatives: Resulting from the substitution of the bromine atom.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: In biological research, methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide is used as a probe to study biological systems. Its ability to interact with various biomolecules makes it useful in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural similarity to certain bioactive molecules allows it to be used as a lead compound in drug design.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with these targets, while the bromine atom can participate in halogen bonding, leading to specific biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-3-(6-chloropyridin-2-yl)propanoate dihydrobromide: Similar structure but with a chlorine atom instead of bromine.

  • Methyl 2-amino-3-(6-fluoropyridin-2-yl)propanoate dihydrobromide: Similar structure but with a fluorine atom instead of bromine.

  • Methyl 2-amino-3-(6-iodopyridin-2-yl)propanoate dihydrobromide: Similar structure but with an iodine atom instead of bromine.

Uniqueness: Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chlorine, fluorine, and iodine analogs. The bromine atom's larger size and higher reactivity make this compound particularly useful in certain chemical reactions and biological applications.

Properties

CAS No.

2613384-86-2

Molecular Formula

C9H13Br3N2O2

Molecular Weight

420.9

Purity

95

Origin of Product

United States

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